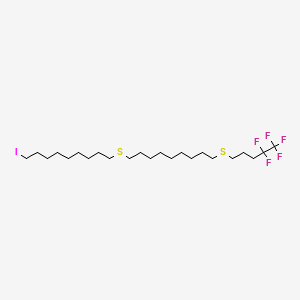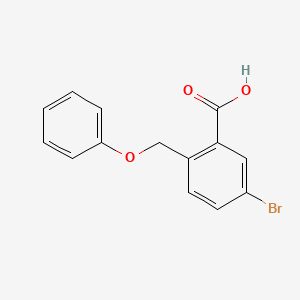
Tobramycin Carbamate Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tobramycin Carbamate Acetate is a derivative of tobramycin, an aminoglycoside antibiotic known for its broad-spectrum antibacterial activity. This compound is synthesized to enhance the pharmacokinetic properties and stability of tobramycin, making it more effective in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tobramycin Carbamate Acetate is typically synthesized through the carbamoylation of tobramycin. This process involves the reaction of tobramycin with carbamoyl chloride or similar reagents under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide, at a temperature range of 0-25°C. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptoalloteichus tenebrarius to produce carbamoyltobramycin, which is then hydrolyzed under alkaline conditions to yield this compound. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tobramycin Carbamate Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, tobramycin.
Substitution: It can undergo substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Tobramycin.
Substitution: Various substituted carbamate derivatives.
Scientific Research Applications
Tobramycin Carbamate Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Utilized in the development of new antibiotic formulations and drug delivery systems.
Industry: Applied in the production of antimicrobial coatings and materials.
Mechanism of Action
Tobramycin Carbamate Acetate exerts its effects by binding to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis. This binding disrupts the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death. The compound’s specificity for bacterial ribosomes over human ribosomes minimizes adverse effects on human cells .
Comparison with Similar Compounds
Similar Compounds
Tobramycin: The parent compound, used widely as an antibiotic.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Neomycin: An aminoglycoside used for topical applications.
Uniqueness
Tobramycin Carbamate Acetate is unique due to its enhanced stability and pharmacokinetic properties compared to its parent compound, tobramycin. This makes it more effective in sustained-release formulations and targeted drug delivery systems .
Properties
Molecular Formula |
C21H42N6O12 |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
acetic acid;[(2R,3S,4S,5R,6S)-4-amino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-2-yl]methyl carbamate |
InChI |
InChI=1S/C19H38N6O10.C2H4O2/c20-3-9-8(26)2-7(23)17(32-9)34-15-5(21)1-6(22)16(14(15)29)35-18-13(28)11(24)12(27)10(33-18)4-31-19(25)30;1-2(3)4/h5-18,26-29H,1-4,20-24H2,(H2,25,30);1H3,(H,3,4)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;/m0./s1 |
InChI Key |
GJKBDAFDWCBHKB-TWDWGCDDSA-N |
Isomeric SMILES |
CC(=O)O.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)N)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N |
Canonical SMILES |
CC(=O)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)COC(=O)N)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)


![2,2-Dimethylpropyl [5-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13848691.png)
![Morpholine,4-(benzo[b]thien-5-ylmethyl)-](/img/structure/B13848693.png)

![4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13848697.png)
![[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13848699.png)


![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)

